molecular formula C15H16ClNO3S B288376 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B288376
M. Wt: 325.8 g/mol
InChI Key: UDVUFKIGWCUBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide are varied and complex. This compound has been found to have an impact on a range of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have an effect on the immune system, specifically in the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high purity and availability. Additionally, this compound has been extensively studied, making it a well-characterized research tool. However, one limitation of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity, which should be carefully considered when designing experiments.

Future Directions

There are several potential future directions for the study of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of interest is in the development of new cancer therapies, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could be used as a starting point for the design of new compounds. Additionally, further investigation into the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could lead to a better understanding of cellular processes and the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 5-chloro-2-methoxy-4-methyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide readily available for research purposes.

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential applications in a variety of fields. One area of interest is in the study of cancer, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

Product Name

5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)17-21(18,19)15-9-13(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3

InChI Key

UDVUFKIGWCUBEV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC

Origin of Product

United States

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